

Application Notes and Protocols: Tnik Inhibitors in HCT116 Cells

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Compound of Interest

Compound Name: Tnik-IN-5

Cat. No.: B15145013

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Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a critical role in the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is a hallmark of many cancers, including colorectal cancer. TNIK has been identified as a key activator of TCF4, a transcription factor essential for the growth and maintenance of colorectal cancer cells.[2] Consequently, inhibiting TNIK presents a promising therapeutic strategy for cancers driven by aberrant Wnt signaling.[1] This document provides detailed application notes and protocols for the use of TNIK inhibitors in the HCT116 human colorectal carcinoma cell line, a widely used model for studying colorectal cancer.

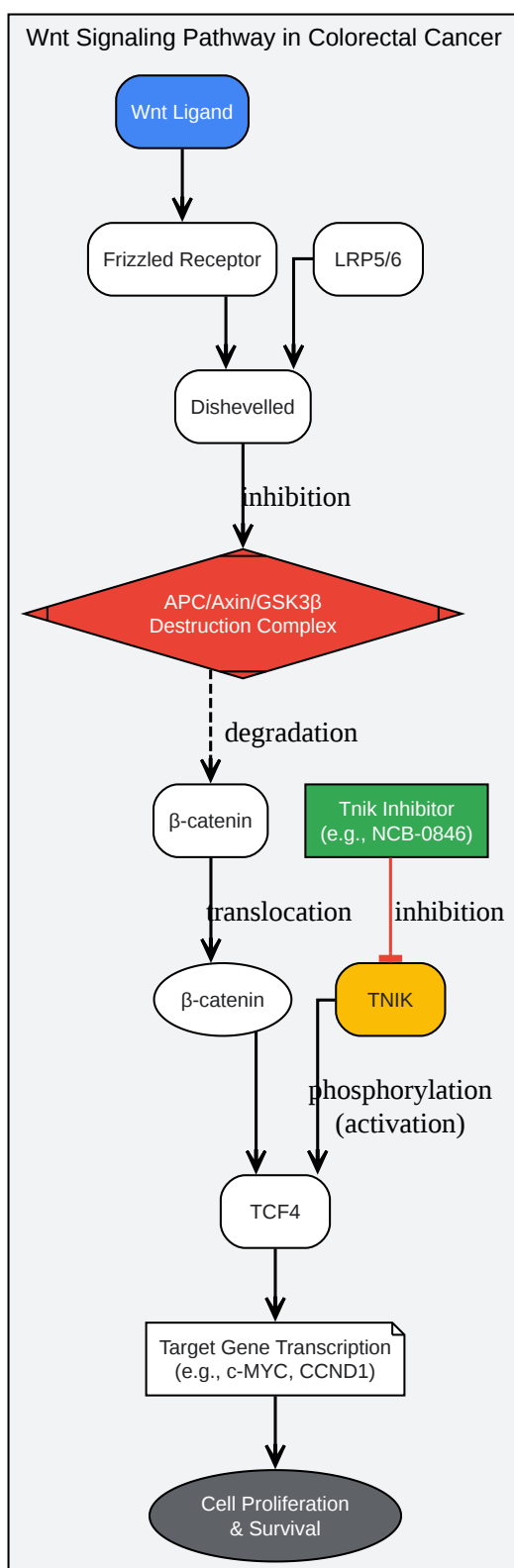
Quantitative Data Summary

The following table summarizes the in vitro efficacy of representative TNIK inhibitors on HCT116 cells.

Compound	Target	IC50 (HCT116 cells)	Assay	Reference
NCB-0846	TNIK	272 nM (for TNIK inhibition)	Kinase Assay	[3]
Not explicitly stated for cell viability, but shown to inhibit ATP production at escalating doses.		ATP production assay (72h)		[3]
Compound 35b	TNIK	2.11 μ M	Cell inhibitory activity	[4]
6 nM (for TNIK kinase)	Kinase Assay			[4]

Signaling Pathway

TNIK is a crucial component of the canonical Wnt signaling pathway. In colorectal cancer cells with mutations in APC or β -catenin, TNIK phosphorylates TCF4, leading to the transcription of Wnt target genes that drive cell proliferation and survival. TNIK inhibitors block this phosphorylation event, thereby inhibiting downstream signaling.



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Caption: The TNIK-mediated Wnt signaling pathway in colorectal cancer and the point of intervention by TNIK inhibitors.

Experimental Protocols

HCT116 Cell Culture

Materials:

- HCT116 cells (ATCC CCL-247)
- McCoy's 5a Medium (e.g., GIBCO #16600)[5]
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100x)
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (e.g., T-75)
- 6-well, 12-well, and 96-well plates

Protocol:

- Culture Medium: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.[5]
- Cell Thawing: Thaw a cryovial of HCT116 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
- Cell Seeding: Transfer the cell suspension to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[5]

- **Subculturing:** When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 5-7 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and plate at the desired density. A typical split ratio is 1:5 to 1:10.

Cell Viability Assay (ATP Production Assay)

This protocol is based on the methodology used to assess the effect of NCB-0846 on HCT116 cell viability.^[3]

Materials:

- HCT116 cells
- Complete growth medium
- TNIK inhibitor (e.g., NCB-0846)
- 96-well clear-bottom white plates
- ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Protocol:

- **Cell Seeding:** Seed HCT116 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of the TNIK inhibitor in complete growth medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 72 hours at 37°C, 5% CO₂.^[3]
- **ATP Measurement:** Equilibrate the plate and the ATP assay reagent to room temperature. Add the ATP assay reagent to each well according to the manufacturer's instructions.

- **Luminescence Reading:** Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
- **Data Analysis:** Normalize the data to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Western Blotting for TNIK Pathway Proteins

This protocol allows for the analysis of protein expression levels of TNIK and downstream targets.

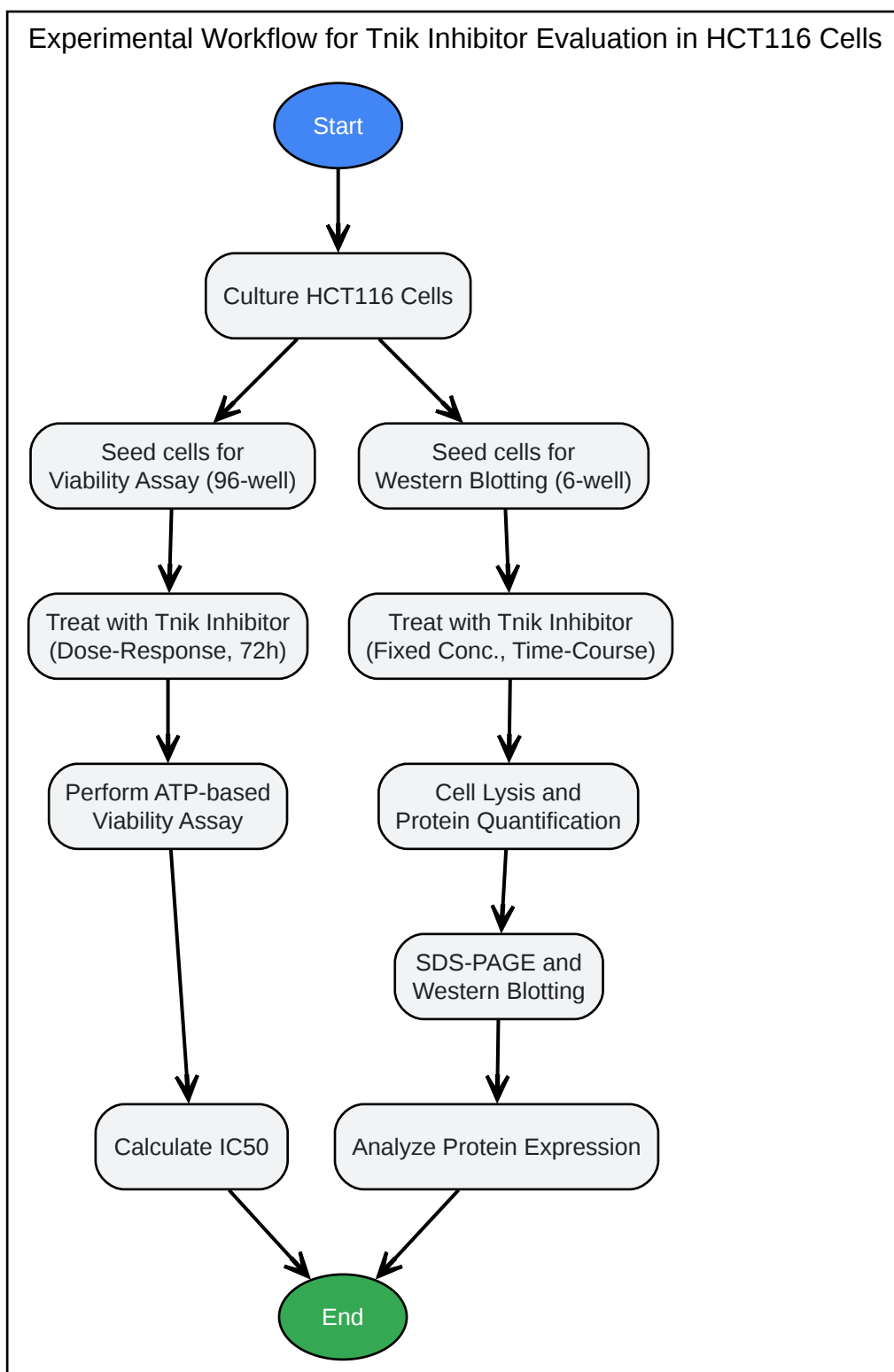
Materials:

- HCT116 cells
- Complete growth medium
- TNIK inhibitor
- 6-well plates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-TNIK, anti-phospho-TNIK, anti-TCF4, anti-c-MYC, anti-AXIN2, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- **Cell Treatment:** Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the TNIK inhibitor at various concentrations and time points (e.g., 1 μ M for 4 or 24 hours).[3]
- **Cell Lysis:** Aspirate the medium and wash the cells with ice-cold PBS. Add 100-200 μ L of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
- **Protein Quantification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

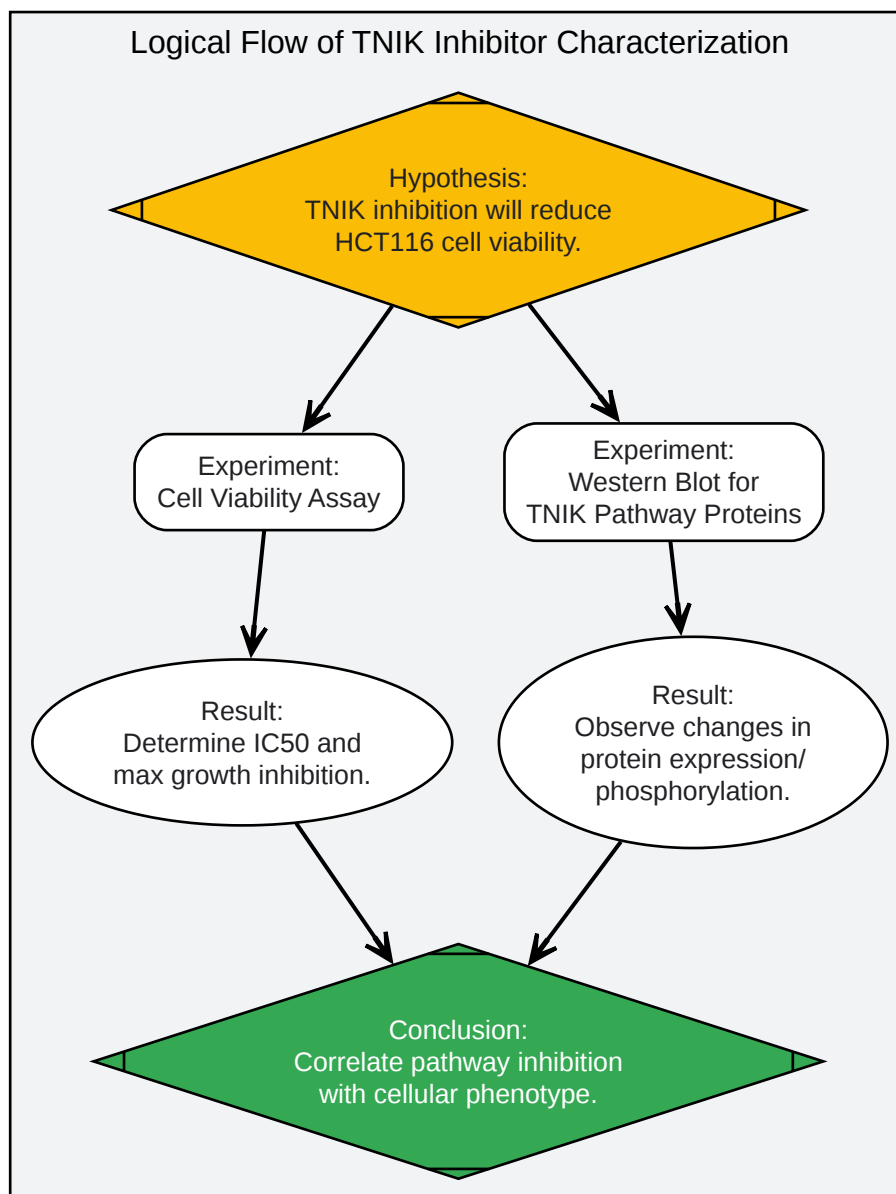
Experimental Workflow Diagram



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Caption: A generalized workflow for evaluating the effects of a TNIK inhibitor on HCT116 cells.

Logical Relationship of Experimental Design



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Caption: The logical relationship between the hypothesis, experiments, and conclusions in studying TNIK inhibitors.

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